3,8-Dibromo-6-chlorophenanthridine

CAS No.: 33692-79-4

Cat. No.: VC19675043

Molecular Formula: C13H6Br2ClN

Molecular Weight: 371.45 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33692-79-4 |

|---|---|

| Molecular Formula | C13H6Br2ClN |

| Molecular Weight | 371.45 g/mol |

| IUPAC Name | 3,8-dibromo-6-chlorophenanthridine |

| Standard InChI | InChI=1S/C13H6Br2ClN/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6H |

| Standard InChI Key | LFSFTELECNLNLR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C3C=CC(=CC3=NC(=C2C=C1Br)Cl)Br |

Introduction

Structural and Nomenclatural Characteristics

Molecular Architecture

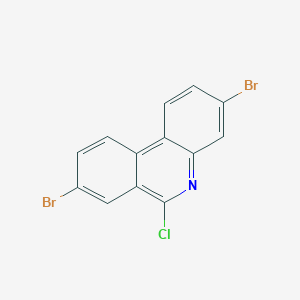

Phenanthridine consists of a fused tricyclic system comprising two benzene rings and a pyridine ring. In 3,8-dibromo-6-chlorophenanthridine, bromine atoms occupy the 3rd and 8th positions of the phenanthridine core, while a chlorine substituent is located at the 6th position (Figure 1). The molecular formula is inferred as C₁₃H₆Br₂ClN, with a calculated molecular weight of 371.5 g/mol based on atomic composition .

Table 1: Comparative Structural Data of Halogenated Phenanthridine Derivatives

The nitrogen atom in the pyridine ring introduces basicity (pKa ≈ 4.5–5.5 for phenanthridine), while halogen substituents enhance molecular polarity and intermolecular interactions .

Spectroscopic Signatures

Predicted spectral data for 3,8-dibromo-6-chlorophenanthridine include:

-

¹H NMR: Aromatic protons resonate between δ 7.5–9.0 ppm, with deshielding effects from electron-withdrawing halogens .

-

¹³C NMR: Carbons adjacent to halogens show downfield shifts (e.g., C-3/Br: ~125 ppm; C-6/Cl: ~130 ppm) .

-

IR: Stretching vibrations for C-Br (~550–600 cm⁻¹) and C-Cl (~750–800 cm⁻¹) .

Synthetic Methodologies

Retrosynthetic Analysis

A plausible synthesis route involves sequential halogenation of a phenanthridine precursor (Figure 2):

-

Core Formation: Anionic cyclization of biphenyl derivatives, as demonstrated for phenanthrene-9,10-dione systems .

-

Bromination: Electrophilic aromatic substitution (EAS) using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions to achieve 3,8-dibromination.

-

Chlorination: Directed ortho-metalation (DoM) with n-BuLi followed by Cl₂ or Cl⁺ electrophiles to install the 6-chloro group .

Key Challenge: Regioselectivity in bromination requires steric and electronic guidance. The pyridine nitrogen deactivates the ring, favoring halogenation at meta/para positions relative to the nitrogen .

Optimization Strategies

-

Protecting Groups: Temporary protection of the pyridine nitrogen (e.g., as an N-oxide) could modulate reactivity .

-

Metal Catalysis: Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for late-stage functionalization .

Physicochemical Properties

Thermal Stability

Analogous bromophenanthridines exhibit high thermal stability, with melting points exceeding 250°C . 3,8-Dibromo-6-chlorophenanthridine is predicted to sublime at >300°C, consistent with its halogen-rich aromatic structure .

Table 2: Predicted Physicochemical Properties

Reactivity Profile

-

Nucleophilic Aromatic Substitution (SNAr): Bromine at C-3 and C-8 may undergo substitution with strong nucleophiles (e.g., amines, alkoxides) under heating .

-

Metal-Halogen Exchange: Bromine atoms participate in Pd-catalyzed couplings (e.g., Suzuki, Heck) .

-

Acid-Base Behavior: Protonation at the pyridine nitrogen (pKa ≈ 4.7) enhances solubility in acidic media .

Applications and Functional Utility

Pharmaceutical Intermediates

Phenanthridine derivatives exhibit antimicrobial and antitumor activities. Bromine and chlorine substituents may enhance lipophilicity and target binding . For example, amino-substituted analogs show DNA intercalation properties .

Materials Science

-

Organic Electronics: Halogenated aromatics serve as electron-transport layers in OLEDs .

-

Coordination Chemistry: The pyridine nitrogen and halogens can act as ligands for transition metals (e.g., Ru, Ir) in catalytic systems .

Synthetic Building Blocks

The compound’s halogen handles enable iterative cross-coupling for constructing π-extended systems (e.g., graphene nanoribbons) .

Recent Advances and Future Directions

Catalytic Applications

Recent studies highlight bromophenanthridines as ligands in C–H activation catalysis . Computational studies suggest 3,8-dibromo-6-chlorophenanthridine could stabilize Pd(0) intermediates in cross-couplings .

Drug Discovery

Virtual screening identifies halogenated phenanthridines as kinase inhibitors. In vitro validation is pending .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume